1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group and a prop-2-en-1-one moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and transporters, such as dopamine and norepinephrine transporters .
Mode of Action
It’s suggested that it may act as a potent blocker at the dopamine and norepinephrine transporter . This could result in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
By analogy with similar compounds, it may influence the dopaminergic and noradrenergic pathways . These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Similar compounds are known to be lipophilic, which can enhance their absorption and distribution in the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Its potential inhibitory effect on dopamine and norepinephrine transporters could lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and cognition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could affect its stability and activity . Additionally, individual factors, such as the genetic makeup of the individual, could influence the compound’s efficacy and potential side effects.
Preparation Methods
The synthesis of 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methoxyphenylpyrrolidine with propenone derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide as a solvent and N,N-diisopropylethylamine as a base, with the reaction being carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug discovery, particularly for its ability to interact with biological targets due to its unique structure.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-(2-Methoxyphenyl)piperazine: This compound also features a methoxyphenyl group but has a piperazine ring instead of a pyrrolidine ring.
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one: This compound has a similar prop-2-en-1-one moiety but different aromatic substituents.
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Another compound with a prop-2-en-1-one moiety but different aromatic groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring, methoxyphenyl group, and prop-2-en-1-one moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-10-6-8-12(15)11-7-4-5-9-13(11)17-2/h3-5,7,9,12H,1,6,8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQUGEYSDYDSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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